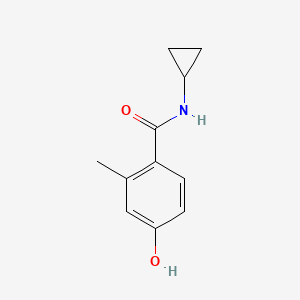

N-cyclopropyl-4-hydroxy-2-methylbenzamide

Description

N-cyclopropyl-4-hydroxy-2-methylbenzamide: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a methyl group attached to a benzamide backbone

Properties

IUPAC Name |

N-cyclopropyl-4-hydroxy-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKKVWBCYHQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-hydroxy-2-methylbenzamide typically involves the following steps:

Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.

Cyclopropylation: The benzamide undergoes cyclopropylation using cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.

Hydroxylation: The cyclopropylbenzamide is then hydroxylated at the para position using reagents such as hydrobromic acid and hydrogen peroxide.

Methylation: Finally, the hydroxylated compound is methylated at the ortho position using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of N-cyclopropyl-4-hydroxy-2-methylbenzamide is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-hydroxy-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide nitrogen, replacing the amide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: N-cyclopropyl-4-hydroxy-2-methylbenzoic acid.

Reduction: N-cyclopropyl-4-hydroxy-2-methylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-hydroxy-2-methylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor, which could be useful in drug discovery.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-hydroxy-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.

Comparison with Similar Compounds

N-cyclopropyl-2-hydroxy-4-methylbenzamide

N-methyl-4-hydroxy-2-methylbenzamide

N-cyclopropyl-4-hydroxybenzamide

Uniqueness: N-cyclopropyl-4-hydroxy-2-methylbenzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

N-cyclopropyl-4-hydroxy-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

N-cyclopropyl-4-hydroxy-2-methylbenzamide features a cyclopropyl group, a hydroxyl group, and an amide functional group. The specific arrangement of these groups influences its reactivity and biological activity. The compound can be synthesized through various methods, including oxidation and substitution reactions, which are essential for optimizing its yield and purity in industrial applications.

The biological activity of N-cyclopropyl-4-hydroxy-2-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and amide groups enhance its binding affinity to enzymes and receptors, potentially modulating various biological processes. Preliminary studies suggest that this compound may inhibit certain pathways associated with inflammation and microbial growth.

Antimicrobial Properties

Research indicates that N-cyclopropyl-4-hydroxy-2-methylbenzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The mechanism underlying this activity likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-cyclopropyl-4-hydroxy-2-methylbenzamide has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-cyclopropyl-4-hydroxy-2-methylbenzamide, it is essential to compare it with structurally similar compounds. The table below summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-4-hydroxy-2-methylbenzamide | Hydroxyl and amide groups | Antimicrobial, anti-inflammatory |

| N-cyclopropyl-2-hydroxy-3-methylbenzamide | Hydroxyl group at a different position | Moderate antimicrobial activity |

| N-cyclopropyl-2-hydroxy-5-methylbenzamide | Hydroxyl group at another position | Low anti-inflammatory effects |

This comparison highlights how the positioning of functional groups can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of N-cyclopropyl-4-hydroxy-2-methylbenzamide:

- In Vitro Studies : An investigation into the compound's antimicrobial efficacy revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. These findings indicate a strong potential for use in clinical settings where antibiotic resistance is a concern.

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of N-cyclopropyl-4-hydroxy-2-methylbenzamide resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound could serve as an effective therapeutic agent for managing inflammatory responses.

- Mechanistic Insights : Molecular docking studies have provided insights into how N-cyclopropyl-4-hydroxy-2-methylbenzamide interacts with target proteins involved in inflammation and microbial resistance. These studies identified key binding sites that may be exploited for further drug development efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.